

Stereochemical Dynamics and Transannular Reactivity of Chlorocyclooctane: A Technical Guide

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Compound of Interest

Compound Name: Chlorocyclooctane

CAS No.: 1556-08-7

Cat. No.: B075050

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Executive Summary

The eight-membered ring (cyclooctane) represents a "stereochemical break point" in organic synthesis. Unlike the rigid chair of cyclohexane or the planar constraints of small rings, cyclooctane exists in a flux of medium-ring conformers dominated by transannular strain (Prelog strain).

For researchers developing macrocyclic drugs or peptidomimetics, understanding **chlorocyclooctane** is not merely about a single halogenated intermediate; it is a masterclass in controlling transannular interactions. This guide dissects the conformational landscape of **chlorocyclooctane**, details the "forbidden" reactivities driven by 1,5-hydride shifts, and provides self-validating protocols for its synthesis and characterization.

Part 1: The Conformational Landscape

The Boat-Chair Dominance

While cyclohexane has a single dominant "chair" form, cyclooctane possesses a complex potential energy surface (PES). For **chlorocyclooctane**, the global minimum is the Boat-Chair (BC) conformation.

- Boat-Chair (BC): The most stable conformer.[1] It minimizes torsional strain and, crucially, reduces transannular H...H repulsions.[2][3]
- Crown: A local minimum with symmetry (in the unsubstituted parent), roughly 1.6 kcal/mol higher in energy than the BC.
- Transannular Strain: In the BC conformation, the "inside" hydrogens at C1, C4, C5, and C8 are in close proximity. Substituting one of these for a chlorine atom drastically alters the energy profile due to the large Van der Waals radius of chlorine (1.75 Å).

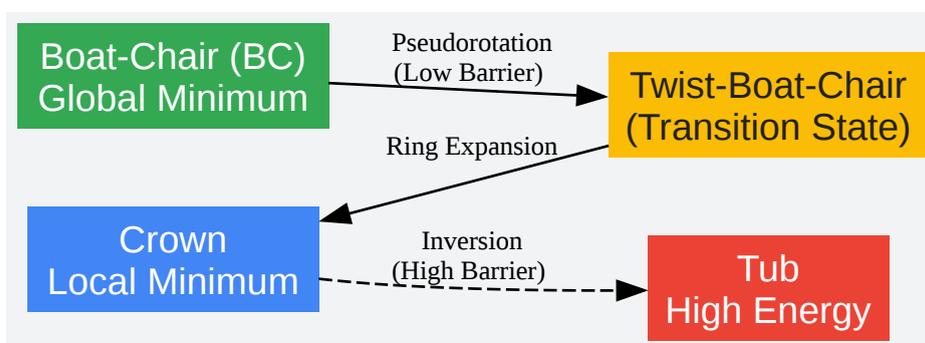
Stereoelectronic Preference of Chlorine

In cyclohexane, substituents prefer the equatorial position to avoid 1,3-diaxial interactions. In cyclooctane, the rules change:

- Pseudo-Equatorial Preference: In the BC conformation, the chlorine atom predominantly occupies a "pseudo-equatorial" position. This directs the C-Cl bond away from the ring center, avoiding severe transannular steric clashes with the C5 axial hydrogen.
- Dipolar Effects: In polar solvents (e.g., acetonitrile), the conformational equilibrium can shift. However, unlike 2-fluorocyclooctanone which may show axial preference due to electrostatic attraction, the bulky chlorine atom is dominated by steric repulsion, maintaining the equatorial bias.

Visualization: Conformational Interconversion

The following diagram maps the energy landscape and interconversion pathways. Note the high barrier to "Inversion" compared to the low barrier of "Pseudorotation." [4]



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Figure 1: Conformational energy landscape of the cyclooctane ring system. The Boat-Chair is the thermodynamic sink.

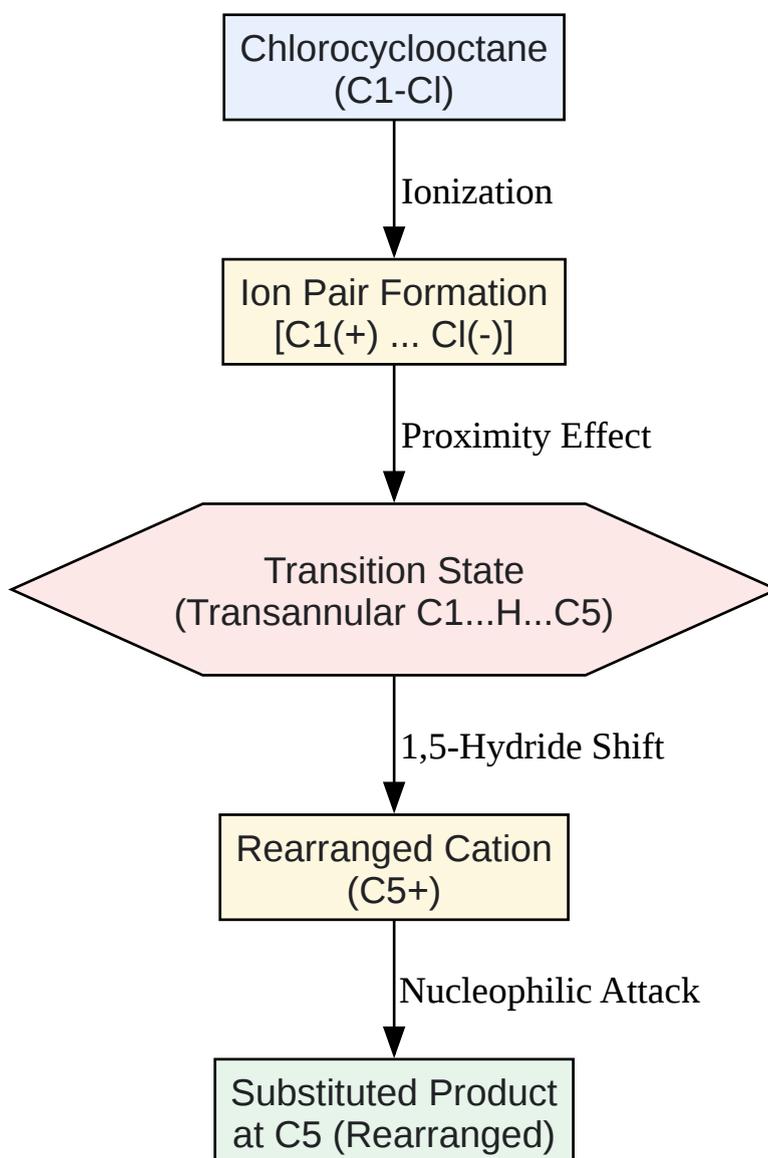
Part 2: The Transannular Trap (Reactivity)

The defining feature of **chlorocyclooctane** chemistry is transannular reactivity. Standard substitution reactions often fail, yielding unexpected products due to the proximity of C1 and C5.

The 1,5-Hydride Shift Mechanism

When a leaving group (like Cl^-) departs to form a carbocation (or a polarized ion pair) at C1, the "internal" hydrogen at C5 is spatially aligned to migrate. This is a 1,5-hydride shift, converting a secondary cation at C1 into a new secondary cation at C5.

- Consequence: Nucleophilic attack occurs at C5 instead of C1, or elimination occurs at remote positions.
- Diagnostic: If you perform a reaction with labeled C1, and the label ends up scrambled, you have triggered a transannular shift.



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Figure 2: The "Transannular Trap." Mechanism of the 1,5-hydride shift common in medium-ring carbocations.

Part 3: Experimental Protocols

Synthesis of Chlorocyclooctane (The "Safe" Route)

Objective: Convert cyclooctanol to **chlorocyclooctane** while suppressing transannular rearrangement. Challenge: Acidic conditions (HCl) promote carbocation formation and hydride shifts. Solution: Use of Appel Reaction conditions (Triphenylphosphine/CCl₄) or Thionyl

Chloride with excess Pyridine to favor an S_N2-like mechanism (tight ion pair) over free carbocations.

Protocol: Modified Appel Chlorination

- Reagents: Cyclooctanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), CCl₄ (Solvent/Reagent, excess) or CCl₄/DCM mix.
- Setup: Flame-dried round-bottom flask, N₂ atmosphere.
- Procedure:
 - Dissolve Cyclooctanol and PPh₃ in dry DCM.
 - Cool to 0°C (Critical: Low temp reduces kinetic energy for conformational flipping and rearrangement).
 - Add CCl₄ dropwise.
 - Stir at 0°C for 2 hours, then warm to RT.
- Workup: Quench with water, extract with hexanes (PPh₃O precipitates out).
- Purification: Flash chromatography (Hexanes). Note: Distillation is risky due to thermal elimination.

Self-Validating Analytical Workflow

To confirm you have the desired conformer and not a rearranged product, use this validation logic.

Table 1: Analytical Validation Parameters

Method	Parameter	Observation (Target)	Failure Mode (Rearrangement)
1H NMR	Chemical Shift ()	4.0-4.2 ppm (H-C-Cl)	Multiplets > 4.5 ppm or splitting pattern changes
1H NMR	Temp. Dependence	Broad signals sharpen at -60°C	Signals remain sharp at RT (indicates ring contraction/rigidification)
13C NMR	Symmetry	5 distinct signals (C1, C2, C3, C4, C5)	>5 signals or loss of symmetry
GC-MS	Fragmentation	M+ peaks, [M-Cl]+	Significant peaks at [M-C2H4]+ (Ring contraction)

Protocol: Low-Temperature NMR Characterization

Rationale: At room temperature, cyclooctane rings "flip" (pseudorotation) faster than the NMR timescale, averaging signals.

- Solvent: Dissolve 10 mg sample in (Dichloromethane-d2) or Toluene-d8.
- Instrument: 500 MHz or higher.
- Variable Temp (VT):
 - Acquire spectrum at 298 K (Reference).
 - Cool in 10 K increments to 213 K (-60°C).
- Analysis: At 213 K, the ring freeze-out occurs. Look for the decoalescence of the -proton signal.

- Interpretation: If the H-C-Cl proton resolves into a tt (triplet of triplets) with large coupling constants (

Hz), it confirms the axial H / equatorial Cl arrangement in the BC conformation.

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